Trihexyl(tetradecyl)phosphanium methanesulfonate is an ionic liquid characterized by its unique structure and properties. With the molecular formula and a molecular weight of 578.95 g/mol, it belongs to the class of phosphonium-based ionic liquids. These compounds are known for their favorable thermal stability, low toxicity, and ability to dissolve a variety of substances, making them suitable for various applications in chemistry and materials science .
Trihexyl(tetradecyl)phosphanium methanesulfonate is synthesized from trihexyl(tetradecyl)phosphonium cations and methanesulfonate anions. It is classified under ionic liquids, specifically phosphonium ionic liquids, which are recognized for their diverse applications in catalysis, extraction processes, and as solvents in chemical reactions. The compound is also known by its synonym, Cyphos IL 204 .
The synthesis of trihexyl(tetradecyl)phosphanium methanesulfonate typically involves a two-step process:
The process can be optimized by controlling reaction conditions such as temperature and solvent choice to enhance yield and purity .
The molecular structure of trihexyl(tetradecyl)phosphanium methanesulfonate features a bulky phosphonium cation with three hexyl groups and one tetradecyl group attached to the phosphorus atom. The methanesulfonate acts as the anion.
Trihexyl(tetradecyl)phosphanium methanesulfonate participates in various chemical reactions typical of ionic liquids:
The efficiency of trihexyl(tetradecyl)phosphanium methanesulfonate in gas absorption has been demonstrated in studies where it showed high capacity for reversible absorption of sulfur dioxide .
The mechanism by which trihexyl(tetradecyl)phosphanium methanesulfonate operates primarily involves its ability to stabilize charged species and facilitate interactions between solutes and solvents. Its bulky cation structure allows it to create a favorable environment for solvation and ion transport.
Experimental data indicate that this ionic liquid exhibits significant interactions with polar gases, enhancing its effectiveness in gas capture applications .
Trihexyl(tetradecyl)phosphanium methanesulfonate finds numerous scientific uses:
The synthesis of trihexyl(tetradecyl)phosphanium ([P₆₆₆₁₄]⁺) cations relies on nucleophilic substitution reactions between phosphines and alkyl halides. Trihexylphosphine (P(C₆H₁₃)₃) serves as the precursor, reacting with 1-chlorotetradecane under controlled conditions. This reaction proceeds via an SN2 mechanism, where the nucleophilic phosphorus attacks the electrophilic carbon of the chloroalkane. Key parameters include:
Table 1: Alkylation Agents for [P₆₆₆₁₄]⁺ Synthesis
| Alkyl Halide | Phosphine | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1-Chlorotetradecane | Trihexylphosphine | 12–16 | 85–92 |
| 1-Bromotetradecane | Trihexylphosphine | 8–10 | 88–95 |
| 1-Iodotetradecane | Trihexylphosphine | 4–6 | 90–97 |
Challenges include competitive elimination reactions at elevated temperatures and purification complexities due to residual halide salts. Industrial-scale processes employ continuous distillation to remove volatile byproducts, yielding phosphonium chloride intermediates with >95% purity, as confirmed by 31P NMR spectroscopy [6].
Anion metathesis transforms phosphonium halides into the target methanesulfonate salt. The predominant method involves acid-base reactions between trihexyl(tetradecyl)phosphonium chloride ([P₆₆₆₁₄]Cl) and methanesulfonic acid (CH₃SO₃H):
[P₆₆₆₁₄]Cl + CH₃SO₃H → [P₆₆₆₁₄][CH₃SO₃] + HCl Critical process parameters:
Alternative pathways include silver methanesulfonate (AgCH₃SO₃) or ion-exchange resins, though industrial adoption remains limited due to cost and scalability constraints. Post-reaction purification involves sequential washes with deionized water to eliminate residual HCl, followed by vacuum drying (<0.1 mbar, 60°C) to achieve water content <500 ppm. Patent WO2007006387A2 documents yields exceeding 90% with anion purity >99% confirmed via ion chromatography [1].
Table 2: Anion Exchange Method Comparison
| Method | Reaction Medium | Temperature Range (°C) | Purity (%) | Industrial Viability |
|---|---|---|---|---|
| Acid-base reaction | Solvent-free | 25–80 | >99 | High |
| Silver salt | Acetonitrile | 20–40 | >99.5 | Low (cost prohibitive) |
| Ion-exchange resin | Aqueous methanol | 15–30 | 95–98 | Moderate |
Solvent-free methodologies address environmental and economic challenges in ionic liquid production. The one-pot alkylation-anion exchange sequence exemplifies this strategy:
Reaction kinetics improve through high-shear mixing, which overcomes mass transfer limitations in viscous media. Life-cycle assessment (LCA) data indicate a 35% reduction in carbon footprint versus traditional routes. However, challenges persist in heat management due to the exothermic nature of the acid-base reaction, necessitating jacketed reactors with precise temperature control [1].
Table 3: Solvent-Free vs. Conventional Synthesis Metrics
| Parameter | Solvent-Free Process | Solvent-Assisted Process |
|---|---|---|
| Reaction time | 8–10 h | 12–15 h |
| Energy consumption | 120 kWh/kg | 200 kWh/kg |
| VOC emissions | 0.02 kg/kg product | 1.5 kg/kg product |
| Byproduct waste | 0.3 kg/kg product | 0.8 kg/kg product |
Transitioning laboratory synthesis to industrial production faces three primary hurdles:1. Viscosity management: The molten [P₆₆₆₁₄][CH₃SO₃] exhibits dynamic viscosity >400 cP at 25°C, complicating fluid transfer and mixing. Solutions include:- Temperature-controlled pipelines (maintained at 60–80°C)- Static mixers with optimized Reynolds numbers2. Purification limitations: Traditional crystallization fails due to the compound's amorphous nature. Alternative approaches involve:- Thin-film evaporators for volatile impurity removal- Adsorption chromatography on silica gel for anion polishing [1] [6]3. Quality control consistency: Batch-to-batch variation in alkyl chain lengths requires:- GC-MS monitoring of raw materials- 13C NMR quantification of alkyl distribution
Economic analyses reveal production costs driven by phosphine precursors (60% of total) and energy-intensive purification (25% of total). Current research focuses on continuous flow reactors to enhance throughput, with pilot-scale studies achieving 500 kg/month capacity [1] [4].
Table 4: Industrial-Scale Production Specifications
| Parameter | Laboratory Scale | Pilot Scale | Industrial Target |
|---|---|---|---|
| Batch size | 100 g | 20 kg | 500 kg |
| Purity | >99% | >98.5% | >98% |
| Production rate | 5 g/h | 300 g/h | 10 kg/h |
| Key challenge | Purification | Mixing efficiency | Thermal management |
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